molecular formula C11H21NO B12890568 1-(3-Methoxycyclohexyl)pyrrolidine

1-(3-Methoxycyclohexyl)pyrrolidine

Cat. No.: B12890568
M. Wt: 183.29 g/mol
InChI Key: JBCVELSLFFBYOW-UHFFFAOYSA-N
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Description

1-(3-Methoxycyclohexyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring (a five-membered amine) attached to a 3-methoxycyclohexyl group.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(3-methoxycyclohexyl)pyrrolidine

InChI

InChI=1S/C11H21NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h10-11H,2-9H2,1H3

InChI Key

JBCVELSLFFBYOW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxycyclohexyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This reaction is typically carried out in the presence of a catalyst, such as a rhodium complex, under mild conditions. The reaction proceeds with high regio- and stereoselectivity, providing the desired pyrrolidine derivative in good yields .

Industrial Production Methods

For industrial production, the synthesis of 1-(3-Methoxycyclohexyl)pyrrolidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxycyclohexyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Methoxycyclohexyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(3-Methoxycyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an NMDA receptor antagonist, blocking the activity of the NMDA receptor and thereby modulating neurotransmission. This mechanism is similar to that of other NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine .

Comparison with Similar Compounds

1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)

  • Structural Differences : PCPy replaces the 3-methoxy group with a phenyl ring attached to the cyclohexyl moiety. This modification enhances lipophilicity and alters receptor binding kinetics .
  • Pharmacological Activity : PCPy is a controlled substance (Schedule I) with dissociative effects mediated by NMDA receptor antagonism. Its potency is comparable to PCP but lower than ketamine .
  • Synthesis : Synthesized via nucleophilic substitution of 1-phenylcyclohexyl bromide with pyrrolidine, yielding byproducts like 1-phenylcyclohexylmorpholine .

1-(3-Methoxyphenyl)pyrrolidine

  • Structural Differences : The cyclohexyl group is replaced by a 3-methoxyphenyl ring, reducing steric bulk and increasing aromatic interactions.
  • Physicochemical Properties: Boiling point (174°C at 20 Torr) and pKa (5.68) differ significantly from 1-(3-Methoxycyclohexyl)pyrrolidine due to planar vs. non-planar ring systems .

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride

  • Key Difference : An ether linkage replaces the direct bond between the pyrrolidine and cyclohexyl groups. This reduces conformational rigidity and may affect CNS penetration .

Functional Analogues

KCNK3 Channel Inhibitors

Compounds like 1-(octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (IC50 = 19 µM for hKCNK3 inhibition) share the pyrrolidine core but feature long-chain acyl groups. These derivatives exhibit potent sensory modulation but lack the cyclohexyl-methoxy motif critical for NMDA receptor interactions .

Piperidine Derivatives

1-(3-Methylcyclohexyl)piperidine replaces pyrrolidine with a six-membered piperidine ring, increasing steric hindrance and altering receptor selectivity. Synthesis routes emphasize cyclohexanone condensation with piperidine .

Data Table: Comparative Analysis

Compound Name Structural Features Pharmacological Activity Potency (IC50 or ED50) Legal Status
1-(3-Methoxycyclohexyl)pyrrolidine Pyrrolidine + 3-methoxycyclohexyl Limited data (inferred NMDA antagonism) N/A Research chemical
1-(1-Phenylcyclohexyl)pyrrolidine (PCPy) Pyrrolidine + phenylcyclohexyl NMDA receptor antagonism ~1–5 mg/kg (ED50 in rodents) Schedule I
1-(3-Methoxyphenyl)pyrrolidine Pyrrolidine + 3-methoxyphenyl Unknown N/A Unregulated
1-(Octadeca-trienoyl)pyrrolidine Acylated pyrrolidine KCNK3 channel inhibition 19 µM (IC50) Research chemical

Discussion of Key Findings

  • Structural-Activity Relationships (SAR) :
    • The 3-methoxycyclohexyl group enhances lipophilicity and may prolong CNS activity compared to phenyl or acylated analogs .
    • Pyrrolidine vs. Piperidine : Smaller pyrrolidine rings favor higher receptor binding kinetics but lower metabolic stability than piperidine derivatives .
  • Regulatory Landscape :
    • Compounds like PCPy are strictly controlled due to psychoactive effects, whereas 1-(3-Methoxycyclohexyl)pyrrolidine remains unregulated but may face scrutiny under analog laws .
  • Synthesis Challenges: Impurities such as 1-pyrrolidinocyclohexanecarbonitrile are common in cyclohexyl-pyrrolidine syntheses, complicating purification .

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